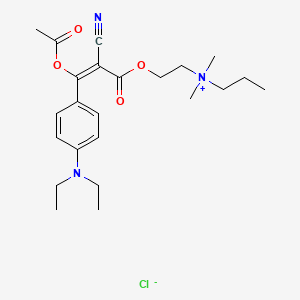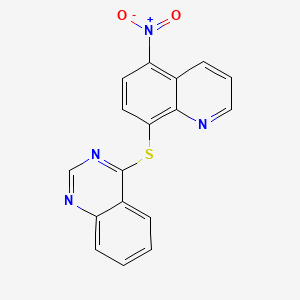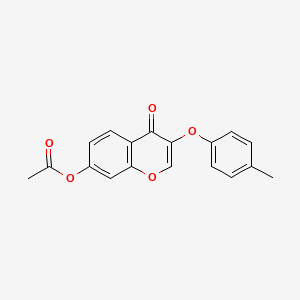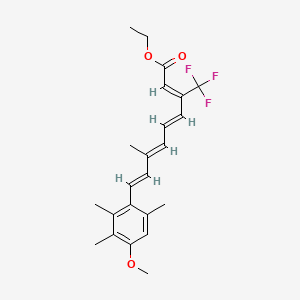
9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxy-Trimethylphenyl Intermediate: This step involves the reaction of 4-methoxy-2,3,6-trimethylphenol with appropriate reagents to introduce the methoxy and trimethyl groups.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Formation of the Nonatetraenoic Acid Backbone: This involves the construction of the polyene chain through a series of coupling reactions.
Esterification: The final step involves the esterification of the nonatetraenoic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethylphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the polyene chain, resulting in the formation of partially or fully saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.
Major Products
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. This includes the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用机制
The mechanism of action of 9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, butyl ester
Uniqueness
Compared to similar compounds, 9-(4-Methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)-2,4,6,8-nonatetraenoic acid, ethyl ester stands out due to the presence of the trifluoromethyl group
属性
CAS 编号 |
63651-29-6 |
|---|---|
分子式 |
C23H27F3O3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
ethyl (2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-7-methyl-3-(trifluoromethyl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C23H27F3O3/c1-7-29-22(27)14-19(23(24,25)26)10-8-9-15(2)11-12-20-16(3)13-21(28-6)18(5)17(20)4/h8-14H,7H2,1-6H3/b10-8+,12-11+,15-9+,19-14- |
InChI 键 |
VHNQLCQQTDCJBC-CUUIOHFESA-N |
手性 SMILES |
CCOC(=O)/C=C(/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C)\C(F)(F)F |
规范 SMILES |
CCOC(=O)C=C(C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


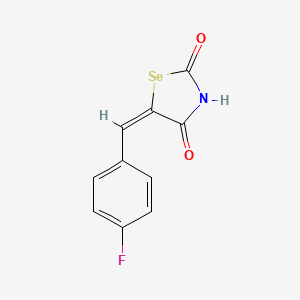
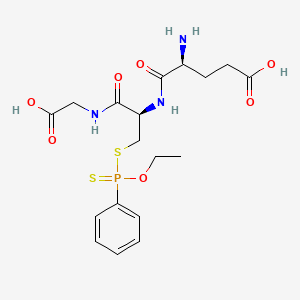
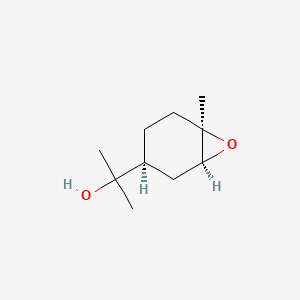
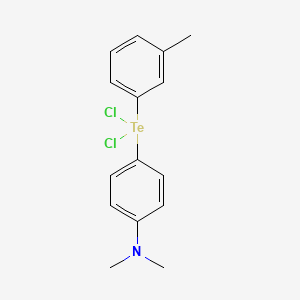
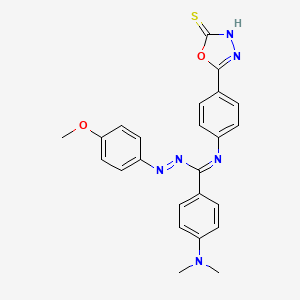
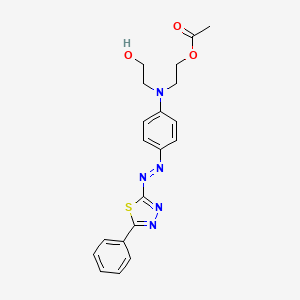
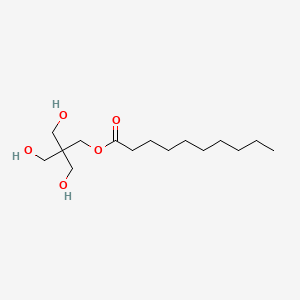
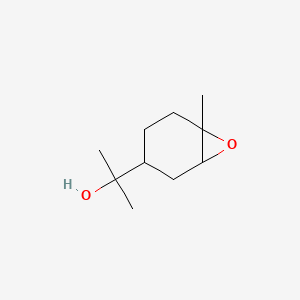
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
